Methyl linolelaidate

Description

Methyl linolelaidate has been reported in Leonurus japonicus and Ageratum conyzoides with data available.

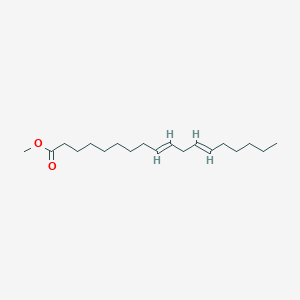

Structure

3D Structure

Properties

IUPAC Name |

methyl (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTJVINHCBCLGX-ZDVGBALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880893 | |

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |

| Record name | Methyl linolelaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linolelaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linoleate hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl Linolelaidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of Methyl linolelaidate, a trans isomer of methyl linoleate. Intended for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data into a clear, tabular format for easy reference and comparison. While specific experimental protocols for the determination of each property for Methyl linolelaidate are not extensively detailed in publicly available literature, this guide outlines the generally accepted methodologies for characterizing fatty acid methyl esters (FAMEs).

Introduction

Methyl linolelaidate ((9E,12E)-octadecadienoic acid methyl ester) is the methyl ester of linolelaidic acid, the trans isomer of the essential omega-6 fatty acid, linoleic acid.[1] Its distinct stereochemistry imparts unique physical characteristics that differentiate it from its cis counterpart, Methyl linoleate. Understanding these properties is critical for its application in various research and industrial contexts, including lipidomics, nutritional science, and the formulation of pharmaceuticals and consumer products. This guide serves as a centralized repository of its fundamental physical attributes.

Core Physical Properties

The physical state of Methyl linolelaidate at room temperature is a clear, colorless to pale yellow liquid.[1][2] It is characterized by a fatty odor.[1] Key quantitative physical properties are summarized in the table below. For comparative purposes, the properties of its cis-isomer, Methyl linoleate, are also included where available.

| Property | Methyl Linolelaidate | Methyl Linoleate (cis-isomer) |

| Molecular Formula | C₁₉H₃₄O₂[1][3] | C₁₉H₃₄O₂ |

| Molecular Weight | 294.47 g/mol [1][2][3] | 294.47 g/mol [4] |

| Density | 0.88 g/mL at 25 °C[2][5][6][7] | 0.889 g/mL at 25 °C |

| Boiling Point | 152 °C at 2 mmHg[2][5][6][7] | 192 °C at 4 mmHg, 212 °C at 16 mmHg[4][8] |

| Melting Point | Approximately -20 to -10 °C (estimated)[2] | -35 °C[4][8] |

| Solubility in Water | ~0.019 mg/L (Limited)[2][5][9] | Insoluble |

| Solubility in Organic Solvents | Soluble in organic solvents like DMF, fat solvents, and oils.[1][2][10] Sparingly soluble in chloroform and slightly soluble in methanol and ethyl acetate.[2] | Miscible with dimethylformamide, fat solvents, and oils.[4] |

| Refractive Index | 1.4580 - 1.4620 at 20 °C[2][5][6][7] | 1.462 at 20 °C |

| Flash Point | -1 °C[2][5][7] | 200 °C |

Methodologies for Physical Property Determination

Density Measurement

The density of liquid FAMEs is typically determined using a calibrated pycnometer or a digital density meter. The instrument is first calibrated with a substance of known density, such as deionized water. The sample is then introduced into the apparatus, and the density is measured at a controlled temperature, commonly 25 °C.

Boiling Point Determination

The boiling point of FAMEs, particularly at reduced pressures to prevent decomposition, is often measured using vacuum distillation apparatus.[11] The pressure is controlled by a vacuum pump and monitored with a manometer. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that specific pressure.

Melting Point Determination

For FAMEs that are solid at or near room temperature, the melting point is determined using a melting point apparatus. A small amount of the solidified sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For substances with low melting points like Methyl linolelaidate, differential scanning calorimetry (DSC) can be employed to determine the precise melting temperature.[12]

Solubility Assessment

Solubility is determined by adding a known amount of the solute (Methyl linolelaidate) to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature, and the concentration of the dissolved solute is measured, often using techniques like gas chromatography (GC) after reaching equilibrium.

Logical Relationship of Physical Properties

The physical properties of Methyl linolelaidate are interconnected and are primarily dictated by its molecular structure. The long hydrocarbon chain contributes to its low water solubility and high solubility in organic solvents. The trans configuration of the double bonds allows for more efficient packing of the molecules compared to the cis isomer, which is reflected in its higher estimated melting point.

Caption: Logical flow from molecular structure to physical properties.

Conclusion

This technical guide has summarized the key physical properties of Methyl linolelaidate, providing a valuable resource for researchers and professionals. The data presented highlights the distinct characteristics of this trans-fatty acid methyl ester. While detailed experimental protocols for this specific compound are not widely published, the general methodologies outlined provide a framework for the determination of these essential physical parameters.

References

- 1. CAS 2566-97-4: Methyl linolelaidate | CymitQuimica [cymitquimica.com]

- 2. Buy Methyl linolelaidate | 2462-85-3 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. Methyl Linoleate [drugfuture.com]

- 5. chembk.com [chembk.com]

- 6. LINOLELAIDIC ACID METHYL ESTER | 2566-97-4 [chemicalbook.com]

- 7. LINOLELAIDIC ACID METHYL ESTER | 2566-97-4 [amp.chemicalbook.com]

- 8. Methyl linoleate, 99% | Fisher Scientific [fishersci.ca]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. caymanchem.com [caymanchem.com]

- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Sources and Occurrence of Methyl Linolelaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl linolelaidate, the methyl ester of linolelaidic acid (trans,trans-9,12-octadecadienoic acid), is a trans fatty acid that has garnered increasing interest within the scientific community. Unlike its cis isomer, methyl linoleate, which is abundant in many vegetable oils, methyl linolelaidate is found in more specific natural sources. Its presence in the diet and its potential physiological effects are subjects of ongoing research, making a thorough understanding of its natural origins and occurrence crucial for professionals in nutrition, food science, and drug development. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and relevant biological pathways associated with methyl linolelaidate.

Natural Sources and Occurrence

Methyl linolelaidate is primarily found in fats from ruminant animals and has also been identified in certain medicinal plants. Its formation in ruminants is a result of the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen.

Ruminant-Derived Products

The primary natural dietary source of methyl linolelaidate for humans is the fat from ruminant animals such as cattle, sheep, and goats. The process of biohydrogenation in the rumen converts dietary unsaturated fatty acids, like linoleic acid, into a variety of trans fatty acid isomers, including linolelaidic acid, which is subsequently found as its methyl ester in milk and meat products.

Table 1: Quantitative Occurrence of trans-Fatty Acids (including Linolelaidic Acid isomers) in Ruminant-Derived Products

| Source | Product | Total trans-Fatty Acid Content (% of total fatty acids) | Key Isomers Present | Analytical Method |

| Bovine | Milk Fat | 2-11% | Vaccenic acid (trans-11-18:1), Linoelaidic acid isomers | GC-FID, GC-MS |

| Bovine | Beef Tallow | ~70% Saturated, with variable trans fat | Palmitic acid, Stearic acid, Oleic acid, trans-18:1 isomers | GC-FID |

| Ovine | Lamb Fat | Higher than beef | Vaccenic acid, Linoelaidic acid isomers | GC-FID |

| Caprine | Goat Milk Fat | Variable, generally similar to bovine | Caproic, Caprylic, Capric acids, Vaccenic acid, Linoelaidic acid isomers | GC-FID |

Note: Specific concentrations of methyl linolelaidate are often reported as part of the total trans fatty acid profile and can vary based on the animal's diet and breed.

Botanical Sources

Certain medicinal plants have been identified as natural sources of methyl linolelaidate, although typically in lower concentrations compared to ruminant fats.

-

Leonurus japonicus (Chinese Motherwort): The seed oil of this plant has been found to contain various fatty acids, including methyl linolelaidate.

-

Ageratum conyzoides (Billygoat-weed): The essential oil and lipid extracts of this plant have been reported to contain methyl linolelaidate among other phytochemicals.[1]

Quantitative data for methyl linolelaidate in these botanical sources is less commonly reported and can vary depending on the specific plant part, geographical location, and extraction method used.

Experimental Protocols

The accurate quantification of methyl linolelaidate from natural sources requires robust analytical methodologies. The following sections detail the key experimental protocols for lipid extraction, transesterification, and chromatographic analysis.

Lipid Extraction from Ruminant Products (Milk and Meat)

A common method for extracting lipids from dairy and meat products is a modified Folch or Bligh and Dyer method.

Protocol 1: Lipid Extraction from Milk

-

Sample Preparation: Centrifuge whole milk to separate the cream layer.

-

Solvent Extraction: To a known weight of cream, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Homogenization: Homogenize the mixture to ensure complete lipid extraction.

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform layer containing the lipids is collected.

-

Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.

Protocol 2: Lipid Extraction from Meat

-

Sample Preparation: Homogenize a known weight of freeze-dried and ground meat tissue.

-

Solvent Extraction: Extract the homogenate with a 2:1 (v/v) mixture of chloroform:methanol.

-

Filtration: Filter the mixture to remove solid residues.

-

Washing: Wash the filtrate with a saline solution to remove non-lipid contaminants.

-

Solvent Evaporation: The chloroform layer is collected and evaporated to obtain the lipid extract.

Lipid Extraction from Plant Tissues (Seeds)

Protocol 3: Lipid Extraction from Seeds [2][3][4]

-

Sample Preparation: Grind the seeds into a fine powder.

-

Enzyme Inactivation: To inactivate lipases, briefly treat the seed powder with hot isopropanol.[2]

-

Solvent Extraction: Extract the powder with a mixture of hexane and isopropanol.

-

Washing: Wash the extract with an aqueous salt solution to remove polar impurities.

-

Solvent Evaporation: The hexane layer containing the lipids is collected and the solvent evaporated.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To prepare the lipid extract for gas chromatography, the fatty acids are converted to their more volatile methyl esters.

Protocol 4: Acid-Catalyzed Transesterification [5][6]

-

Reaction Mixture: Dissolve the lipid extract in a known volume of toluene or hexane.

-

Methylation Reagent: Add a solution of methanolic sulfuric acid or boron trifluoride in methanol.

-

Heating: Heat the mixture in a sealed tube at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours).

-

Extraction: After cooling, add water and hexane to the reaction mixture. The upper hexane layer containing the FAMEs is collected.

-

Washing and Drying: Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

Gas Chromatography (GC) Analysis

The resulting FAMEs are then analyzed by gas chromatography, typically with a flame ionization detector (FID) or a mass spectrometer (MS).

Protocol 5: GC-FID/MS Analysis of FAMEs [7][8][9]

-

Gas Chromatograph: A GC system equipped with a FID or MS detector.

-

Column: A highly polar capillary column (e.g., SP-2560, CP-Sil 88, or SLB-IL111) is essential for the separation of cis and trans isomers.[9] A 100-meter column is often recommended for optimal resolution.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the FAMEs based on their boiling points and polarity. A common program starts at a lower temperature (e.g., 140°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C).

-

Identification: FAME peaks are identified by comparing their retention times with those of known standards.

-

Quantification: The concentration of each FAME, including methyl linolelaidate, is determined by comparing its peak area to that of an internal standard.

Signaling Pathways and Biological Relationships

The biological effects of trans fatty acids are an area of active investigation. Linoelaidic acid, the free fatty acid form of methyl linolelaidate, has been shown to potentiate the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10][11]

Biohydrogenation Pathway in Ruminants

The formation of linolelaidic acid in ruminants is a multi-step process involving microbial enzymes in the rumen. This pathway is a key determinant of the fatty acid profile of ruminant-derived products.

Figure 1: Simplified pathway of linoleic acid biohydrogenation in the rumen.

ASK1-p38 MAPK Signaling Pathway

Linoelaidic acid has been demonstrated to enhance the activation of the ASK1-p38 MAPK pathway in response to cellular stress signals like extracellular ATP.[10][11] This pathway is involved in inflammation and apoptosis.

Figure 2: Potentiation of the ASK1-p38 MAPK pathway by linoelaidic acid.

Experimental Workflow for FAME Analysis

The overall workflow for analyzing the fatty acid composition of a natural sample involves several key steps, from sample preparation to data analysis.

Figure 3: General experimental workflow for fatty acid methyl ester (FAME) analysis.

Conclusion

Methyl linolelaidate is a naturally occurring trans fatty acid methyl ester with primary sources in ruminant-derived fats and select medicinal plants. Its presence in the food chain and its potential biological activities, such as the modulation of cellular signaling pathways, underscore the importance of accurate identification and quantification. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the occurrence and physiological roles of methyl linolelaidate. Further research is warranted to fully elucidate its specific concentrations in various natural matrices and to understand the complete spectrum of its biological functions.

References

- 1. openjournalsnigeria.org.ng [openjournalsnigeria.org.ng]

- 2. Lipid Profiling Extraction Method for Arabidopsis Seeds - Kansas Lipidomics Research Center [k-state.edu]

- 3. A new method for lipid extraction using low-toxicity solvents developed for canola (Brassica napus L.) and soybean (Glycine max L. Merrill) seeds - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. k-state.edu [k-state.edu]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. saudijournals.com [saudijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Trans Fatty Acid Methyl Esters: A Technical Guide for Researchers

Introduction

Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. They are produced industrially through the partial hydrogenation of vegetable oils and naturally in the rumen of ruminant animals. While the biological effects of TFAs have been extensively studied, their corresponding methyl esters (tFAMEs) are also of significant interest, particularly in research settings where they are used as standards for gas chromatography and in some in vitro studies. This technical guide provides an in-depth overview of the biological significance of tFAMEs, focusing on their effects on cellular processes, underlying molecular mechanisms, and relevant experimental protocols for their study.

Data Presentation: Quantitative Effects of Trans Fatty Acid Methyl Esters

The following tables summarize the quantitative effects of various trans fatty acids (and by extension, their methyl esters, which are expected to have similar biological activity after cellular uptake and hydrolysis) on key biological parameters.

Table 1: Effects of Trans Fatty Acids on Plasma Lipoprotein Profiles

| Fatty Acid | Dosage | Duration | Model | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |

| Trans Fatty Acids | 3.8% of energy | 6 weeks | Humans | +6.0% | No significant change | [1] |

| Trans Fatty Acids | 6.6% of energy | 6 weeks | Humans | +7.8% | -2.8% | [1] |

| Industrial TFAs | 1% of energy | - | Humans | Increase in LDL/HDL ratio by 0.055 | Increase in LDL/HDL ratio by 0.055 | [2] |

| Ruminant TFAs | 1% of energy | - | Humans | Increase in LDL/HDL ratio by 0.038 | Increase in LDL/HDL ratio by 0.038 | [2] |

Table 2: Pro-inflammatory Effects of Trans Fatty Acids

| Fatty Acid | Concentration | Cell Type | Effect | Magnitude of Change | Reference |

| Vaccenic Acid | 100 µM | Mouse Splenocytes | Stimulation of TNF-α, IFN-γ, IL-10 | - | [3] |

| Vaccenic Acid | 100 µM | Mouse Splenocytes | Suppression of LPS-induced TNF-α | - | [3] |

| Linoelaidic Acid | 0.2 mg/g body weight | Mice | Increased liver inflammation | - | [4] |

| Elaidic Acid | 0.2 mg/g body weight | Mice | Increased liver inflammation | - | [4] |

Table 3: Pro-apoptotic Effects of Trans Fatty Acids

| Fatty Acid | Concentration | Duration | Cell Type | Effect | Magnitude of Change | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Linoelaidic Acid | 50-400 µmol/L | 24-48 h | HUVECs | Increased apoptosis | Dose- and time-dependent |[5] | | Linoelaidic Acid | 50-400 µmol/L | 24-48 h | HUVECs | Increased caspase-3, -8, -9 activity | Significant increase |[5] | | Elaidic Acid | 50-400 µmol/L | - | HUVECs | Decreased cell viability | Dose-dependent |[3] |

Signaling Pathways Modulated by Trans Fatty Acid Methyl Esters

tFAMEs exert their biological effects by modulating several key signaling pathways involved in lipid metabolism, inflammation, and apoptosis.

2.1. SREBP-2 and Cholesterol Homeostasis

Industrially produced trans fatty acids, such as elaidic acid, can activate the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, a master regulator of cholesterol biosynthesis. This leads to an increase in intracellular cholesterol levels.

2.2. PPAR Signaling and Lipid Metabolism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. TFAs have been shown to interact with PPARα, which may play a protective role against TFA-induced steatohepatitis.

2.3. NF-κB and Pro-inflammatory Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some studies suggest that TFAs can activate this pathway, leading to the production of pro-inflammatory cytokines.

2.4. TLR4 Signaling and Innate Immunity

Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. There is emerging evidence that certain fatty acids, including TFAs, can modulate TLR4 signaling, contributing to inflammation.

Experimental Protocols

This section provides detailed protocols for studying the biological effects of tFAMEs in vitro.

3.1. Preparation of tFAME Solutions for Cell Culture

-

Objective: To prepare sterile tFAME solutions for treating cultured cells.

-

Materials:

-

tFAME of interest (e.g., methyl elaidate, methyl vaccenate)

-

Ethanol (cell culture grade)

-

Bovine serum albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium

-

-

Procedure:

-

Prepare a stock solution of the tFAME in ethanol (e.g., 100 mM).

-

In a sterile tube, prepare a BSA solution in PBS (e.g., 10% w/v).

-

Slowly add the tFAME stock solution to the BSA solution while vortexing to facilitate complex formation. The molar ratio of tFAME to BSA should be between 3:1 and 6:1.

-

Incubate the tFAME-BSA complex at 37°C for 30 minutes.

-

Sterile-filter the tFAME-BSA complex through a 0.22 µm filter.

-

Dilute the tFAME-BSA complex in cell culture medium to the desired final concentrations for cell treatment.

-

3.2. In Vitro Model of tFAME-Induced Endothelial Dysfunction

-

Objective: To assess the effect of tFAMEs on endothelial barrier function.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

Seed HUVECs on a Transwell insert with a porous membrane (e.g., 0.4 µm pore size) and culture to form a confluent monolayer.

-

Treat the HUVEC monolayer with various concentrations of the tFAME-BSA complex for a specified time (e.g., 24 hours).

-

Measure the transendothelial electrical resistance (TEER) using a voltmeter to assess barrier integrity.

-

Add a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber and measure its flux into the lower chamber over time to assess permeability.

-

Fix and stain the cells for junctional proteins (e.g., VE-cadherin, ZO-1) and visualize by immunofluorescence microscopy to assess changes in cell-cell junctions.

-

References

- 1. researchgate.net [researchgate.net]

- 2. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The caspase pathway of linoelaidic acid (9t, 12t-c18:2)-induced apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl linolelaidate CAS number and synonyms.

An In-depth Technical Guide to Methyl Linolelaidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Linolelaidate, including its chemical identity, physicochemical properties, and biological significance. Detailed experimental protocols and a summary of its role in metabolic pathways are presented to support research and development activities.

Chemical Identity

CAS Number: 2566-97-4[1][2][3][4]

Molecular Formula: C₁₉H₃₄O₂[1][4][5][6][7]

IUPAC Name: methyl (9E,12E)-octadeca-9,12-dienoate[1][2]

Synonyms

Methyl linolelaidate is known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Synonym | Source |

| Linolelaidic acid methyl ester | [2][3][5][8] |

| Methyl trans,trans-9,12-octadecadienoate | [1][2][3][5] |

| Methyl (E,E)-9,12-octadecadienoate | [8] |

| (9E,12E)-9,12-Octadecadienoic acid methyl ester | [9] |

| (E,E)-9,12-Octadecadienoic acid, methyl ester | [9] |

| Methyl 9-trans-12-trans-octadecadienoate | [8][9] |

| Linolelaidic acid methyl | [8][9][10] |

| Methyl linoelaidate | [8] |

| C18:2 (trans-9,12) | [8] |

| Methyl linoleaidate | [8] |

| 9,12-Octadecadienoic acid, methyl ester, (9E,12E)- | [2] |

| 9,12-Octadecadienoic acid, methyl ester, (E,E)- | [9][10][11] |

| Linoelaidic acid methyl ester | [2] |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of methyl linolelaidate is provided below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 294.47 g/mol | [1][4][5][7][11][12] |

| Appearance | Colorless to pale yellow liquid | [6][9] |

| Density | 0.88 g/mL at 25°C | [6][13] |

| Refractive Index | 1.4580 - 1.4620 | [12] |

| Flash Point | -1°C | [12] |

| Solubility | Soluble in organic solvents, limited in water | [6][9][13] |

| ¹³C NMR (CDCl₃, ppm) | 174.1, 130.2, 128.0, 51.4, 34.1, 31.6, 29.7, 29.4, 29.2, 27.2, 25.7, 25.0, 22.6, 14.1 | [8] |

| GC-MS Major Fragments (m/z) | 67, 81, 95, 110, 294 | [1][8] |

Biological Significance and Applications

Methyl linolelaidate, as a trans fatty acid methyl ester, exhibits distinct biological activities compared to its cis isomer, methyl linoleate. It is a valuable compound for studying lipid metabolism and has potential applications in various fields.

-

Lipid Metabolism Research: It serves as a tool to investigate the metabolic fate and effects of trans fatty acids. While its cis counterpart, methyl linoleate, is a precursor for arachidonic acid and prostaglandins, methyl linolelaidate is metabolized differently, influencing lipid profiles and cellular signaling.

-

Antimicrobial Activity: Studies have shown that methyl linolelaidate possesses enhanced antibacterial activity against Gram-positive bacteria compared to methyl linoleate, which is attributed to the greater membrane-disrupting capability of the trans configuration.[12][13]

-

Inhibition of Lipid Peroxidation: It has been reported to have inhibitory effects on lipid peroxidation and the production of reactive oxygen species.[11][12] The proposed mechanism involves the modulation of lipoxygenase or cyclooxygenase enzyme activities.[11][12]

-

Synthetic Intermediate: Methyl linolelaidate is a useful intermediate in organic synthesis. For instance, it is a precursor for the preparation of epoxy and hydroxy derivatives of octadecenoic acid, which have applications in the development of lubricants and other oleochemicals.[6]

-

Food and Cosmetics: It finds use as a flavoring agent in the food industry and as an emollient in cosmetic formulations.[6][9]

Experimental Protocols

Synthesis of Methyl Linolelaidate via Isomerization of Methyl Linoleate

This protocol describes a general procedure for the synthesis of methyl linolelaidate by the isomerization of methyl linoleate, a common and readily available starting material. The method is based on alkali-isomerization, which promotes the conversion of the cis double bonds to the more stable trans configuration.

Materials:

-

Methyl linoleate (high purity)

-

Ethylene glycol

-

Potassium hydroxide (KOH)

-

Methanol

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for reflux and extraction

Procedure:

-

A solution of potassium hydroxide in ethylene glycol (e.g., 1-2 M) is prepared by carefully dissolving KOH pellets in ethylene glycol with stirring, potentially with gentle heating.

-

Methyl linoleate is added to the alkaline ethylene glycol solution in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to a specific temperature (e.g., 180°C) and maintained for a set period (e.g., 15-30 minutes) to induce isomerization. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

After the desired level of isomerization is achieved, the reaction mixture is cooled to room temperature.

-

The mixture is transferred to a separatory funnel and diluted with water and hexane.

-

The organic layer containing the methyl esters is washed sequentially with water and saturated sodium chloride solution to remove ethylene glycol and potassium hydroxide.

-

The separated organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product containing a mixture of fatty acid methyl esters, enriched in methyl linolelaidate.

-

Further purification to isolate pure methyl linolelaidate can be achieved by techniques such as low-temperature crystallization from an appropriate solvent (e.g., acetone) or preparative chromatography.

Involvement in Metabolic Pathways

Methyl linolelaidate, as a trans fatty acid, is expected to enter the general fatty acid metabolism pathways. However, its stereochemistry influences its recognition by enzymes and subsequent metabolic fate compared to the naturally occurring cis isomer. The following diagram illustrates a simplified workflow for studying the impact of fatty acid methyl esters on cellular lipid metabolism.

Caption: Experimental workflow for investigating the cellular effects of methyl linolelaidate.

The metabolism of fatty acids is a central process for energy production and the synthesis of structural and signaling lipids. Exogenous fatty acids like methyl linolelaidate are taken up by cells and can be channeled into various pathways, including beta-oxidation for energy or incorporation into complex lipids like triglycerides and phospholipids. The trans configuration of methyl linolelaidate can lead to altered enzyme kinetics and potentially disrupt normal lipid homeostasis, making it a subject of interest in studies of metabolic syndrome and related disorders.[10]

References

- 1. Methyl linolelaidate | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Methyl linoleate (FDB012761) - FooDB [foodb.ca]

- 3. ez.restek.com [ez.restek.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 2566-97-4: Methyl linolelaidate | CymitQuimica [cymitquimica.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. METHYL LINOLEATE(112-63-0) 1H NMR spectrum [chemicalbook.com]

- 10. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl linolelaidate | CymitQuimica [cymitquimica.com]

- 12. Buy Methyl linolelaidate | 2462-85-3 [smolecule.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Methyl Linolelaidate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of methyl linolelaidate, a trans isomer of methyl linoleate. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow and relevant biological signaling pathways.

Introduction

Methyl linolelaidate, the methyl ester of linolelaidic acid, is a trans fatty acid that serves as a valuable standard in analytical chemistry and as a tool in biological research to investigate the effects of trans fats on cellular processes. Its synthesis from the readily available cis isomer, linoleic acid, involves a two-step process: the geometric isomerization of the double bonds, followed by esterification. This guide provides detailed methodologies for these transformations and subsequent purification to obtain high-purity methyl linolelaidate for research and development purposes.

Synthesis of Methyl Linolelaidate

The synthesis of methyl linolelaidate is typically achieved through a two-stage process. The first stage involves the isomerization of the cis double bonds of linoleic acid to the trans configuration to form linolelaidic acid. The second stage is the esterification of the resulting linolelaidic acid with methanol to yield methyl linolelaidate.

Stage 1: Isomerization of Linoleic Acid to Linolelaidic Acid

The conversion of the cis,cis-double bonds of linoleic acid to the more stable trans,trans configuration can be accomplished through various catalytic methods. Here, we detail two common approaches: p-toluenesulfinic acid catalysis and iodine catalysis.

This method utilizes the simple and inexpensive catalyst, p-toluenesulfinic acid, to effectively induce cis-trans isomerization.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine linoleic acid and p-toluenesulfinic acid.

-

The reaction mixture is heated under a nitrogen atmosphere with constant stirring.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude linolelaidic acid is then purified to remove the catalyst and any byproducts.

Quantitative Data for p-Toluenesulfinic Acid-Catalyzed Isomerization

| Parameter | Value | Reference |

| Starting Material | Linoleic Acid from Edible Oil | [1] |

| Catalyst | p-Toluenesulfinic Acid | [1] |

| Oil to Catalyst Ratio (w/w) | 250:20 | [1] |

| Reaction Temperature | 100 °C | [1] |

| Reaction Time | 90 minutes | [1] |

| Atmosphere | Nitrogen | [1] |

| Yield of trans Double Bonds | 79.6% | [1] |

Iodine can also be used as a catalyst to promote the isomerization of double bonds through a radical-mediated mechanism.

Methodology:

-

Dissolve linoleic acid in an appropriate solvent in a reaction vessel.

-

Add a catalytic amount of iodine to the solution.

-

The reaction can be initiated by heat or photoirradiation.

-

The progress of the isomerization is monitored by a suitable analytical technique (e.g., GC or IR spectroscopy).

-

Upon completion, the reaction is quenched, and the iodine is removed. The crude linolelaidic acid is then purified.

Stage 2: Esterification of Linolelaidic Acid

Once linolelaidic acid is obtained, it is converted to its methyl ester, methyl linolelaidate, through acid-catalyzed esterification with methanol.

This is a standard method for the esterification of fatty acids.

Methodology:

-

Dissolve the purified linolelaidic acid in a large excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as anhydrous hydrogen chloride or sulfuric acid. A common reagent is 5% anhydrous HCl in methanol.[2]

-

The mixture is refluxed for approximately two hours or maintained at 50°C overnight to ensure complete esterification.[2] For free fatty acids alone, 30 minutes at 50°C may be sufficient.[2]

-

After cooling, water is added to the reaction mixture.

-

The methyl linolelaidate is extracted using a non-polar solvent like hexane or diethyl ether.

-

The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid catalyst and unreacted fatty acids, followed by a wash with brine.

-

The organic phase is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude methyl linolelaidate.

Quantitative Data for Acid-Catalyzed Esterification

| Parameter | Value/Condition | Reference |

| Starting Material | Linolelaidic Acid | - |

| Reagent | 5% Anhydrous HCl in Methanol | [2] |

| Reactant Ratio | ~100-fold excess of reagent | [2] |

| Reaction Temperature | Reflux or 50°C | [2] |

| Reaction Time | 2 hours (reflux) or overnight (50°C) | [2] |

| Typical Yield | >95% | General expectation for this reaction type |

Purification of Methyl Linolelaidate

To achieve high purity, the crude methyl linolelaidate must be subjected to one or more purification steps to remove any remaining starting materials, isomers, and byproducts.

Experimental Protocol: Urea Complexation

Urea crystallization is an effective technique for separating saturated and unsaturated fatty acid methyl esters. Saturated, linear FAMEs form crystalline inclusion complexes with urea, while the branched and unsaturated FAMEs (including trans isomers) remain in the liquid phase.

Methodology:

-

Dissolve the crude methyl linolelaidate in a minimal amount of a solvent such as methanol or ethanol.

-

Prepare a saturated solution of urea in the same solvent, heated to facilitate dissolution (e.g., 60-70°C).

-

Mix the FAME solution with the hot urea solution. The ratio of urea to FAMEs is a critical parameter to optimize.

-

Allow the mixture to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 4°C or -10°C) to promote the crystallization of the urea-saturated FAME adducts.[3]

-

Separate the liquid phase (non-adduct fraction containing methyl linolelaidate) from the solid crystalline adducts by filtration.

-

To recover the methyl linolelaidate from the filtrate, add water to dissolve the urea, and then extract the FAMEs with a non-polar solvent (e.g., hexane).

-

Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Quantitative Data for Urea Complexation

| Parameter | Value/Condition | Reference |

| Principle | Separation of saturated from unsaturated FAMEs | [4] |

| Solvent | Methanol or 95% Ethanol | [4][5] |

| Urea to FAME Ratio | Variable, e.g., 3:1 (w/w) | [3] |

| Crystallization Temperature | Room temperature down to -10°C | [3] |

| Outcome | Enrichment of unsaturated FAMEs in the filtrate | [4] |

Experimental Protocol: Argentation (Silver Ion) Thin-Layer Chromatography (TLC)

Argentation chromatography is a powerful technique that separates unsaturated compounds based on the number and geometry of their double bonds. Silver ions form weak charge-transfer complexes with the π-electrons of the double bonds, and these interactions are stronger for cis isomers than for trans isomers.

Methodology for Preparative Argentation TLC:

-

Plate Preparation: Prepare a TLC plate with a thick layer of silica gel impregnated with silver nitrate. This can be done by dipping a commercial TLC plate in a solution of silver nitrate in a suitable solvent (e.g., acetonitrile) and then allowing it to dry.

-

Sample Application: Dissolve the methyl linolelaidate sample (partially purified by urea complexation) in a small amount of a volatile solvent (e.g., hexane or dichloromethane). Apply the solution as a narrow band along the origin of the preparative TLC plate.[6]

-

Development: Develop the plate in a TLC chamber with an appropriate solvent system. A common mobile phase for separating FAMEs is a mixture of hexane and diethyl ether. The polarity of the solvent system will need to be optimized to achieve good separation.

-

Visualization: After development, visualize the separated bands under UV light (if the compound is UV active or a fluorescent indicator is incorporated into the silica gel).

-

Scraping and Elution: Carefully scrape the silica gel band corresponding to methyl linolelaidate from the plate.[6]

-

Place the scraped silica into a small column or a fritted funnel and elute the methyl linolelaidate with a polar solvent such as diethyl ether or ethyl acetate.[6]

-

Collect the eluate and remove the solvent under reduced pressure to obtain the purified methyl linolelaidate.

Purity Assessment

The purity of the synthesized and purified methyl linolelaidate should be assessed using analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] These methods allow for the quantification of methyl linolelaidate and the detection of any isomeric or other impurities.

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

The overall process for synthesizing and purifying methyl linolelaidate is depicted in the following workflow diagram.

Caption: Workflow for the synthesis and purification of methyl linolelaidate.

Biological Signaling Pathway: Activation of ASK1-p38 Pathway by Linoelaidic Acid

Trans-fatty acids, including linoelaidic acid, have been shown to potentiate pro-inflammatory signaling pathways. One such pathway involves the activation of Apoptosis Signal-Regulating Kinase 1 (ASK1), which leads to the downstream activation of p38 MAP kinase and can result in apoptosis.

Caption: Linoelaidic acid potentiates ATP-induced ASK1-p38 signaling.[9][10][11]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of methyl linolelaidate. The described protocols for isomerization and esterification, followed by purification via urea complexation and argentation chromatography, offer a robust pathway to obtaining this valuable compound in high purity. The included workflow and signaling pathway diagrams serve to visually summarize the key processes and biological context. Researchers and drug development professionals can utilize this information to produce methyl linolelaidate for their specific analytical and biological research needs.

References

- 1. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 2. aocs.org [aocs.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. scispace.com [scispace.com]

- 5. CN109943414A - Use urea water dropping liquid crystallization method, the high-purity unsaturated fatty acid methyl ester that gives up using high-acid value grease resource manufacturing method - Google Patents [patents.google.com]

- 6. How To [chem.rochester.edu]

- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Methyl Linolelaidate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methyl linolelaidate, the methyl ester of linolelaidic acid, in various organic solvents. This information is critical for researchers and professionals in drug development and various scientific fields who utilize this compound in their work. Understanding its behavior in different solvent systems is paramount for formulation, analytical method development, and ensuring the integrity of experimental results.

Physicochemical Properties of Methyl Linolelaidate

Methyl linolelaidate is a fatty acid methyl ester (FAME) with the chemical formula C19H34O2 and a molecular weight of 294.47 g/mol . It is the trans,trans isomer of methyl linoleate. At room temperature, it exists as a colorless to pale yellow liquid.[1]

Solubility of Methyl Linolelaidate

Methyl linolelaidate's long hydrocarbon chain renders it hydrophobic, resulting in very low solubility in water (approximately 0.019 mg/L).[2] However, it is generally soluble in a range of organic solvents. The extent of solubility is dependent on the polarity of the solvent and its ability to interact with the ester group and the hydrocarbon chain of the molecule.[2]

Quantitative Solubility Data

Quantitative solubility data for methyl linolelaidate in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Solubility | Temperature | Citation |

| Heptane | 10.0 mg/mL | Not Specified | [1] |

| Hexane | 1000 µg/mL | Not Specified | [1] |

| Ethanol | Soluble | Not Specified | |

| Diethyl Ether | Soluble | Not Specified | |

| Acetone | Soluble | Not Specified | |

| Dimethylformamide (DMF) | Soluble | Not Specified | [2] |

| Chloroform | Sparingly Soluble | Not Specified | [2][3] |

| Methanol | Slightly Soluble | Not Specified | [2][3] |

| Ethyl Acetate | Slightly Soluble | Not Specified | [2] |

| Water | ~0.019 mg/L | Not Specified | [2] |

Experimental Protocol for Determining Solubility

The following is a general protocol for determining the solubility of methyl linolelaidate in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

Methyl linolelaidate

-

Selected organic solvent (e.g., hexane, ethanol, dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of methyl linolelaidate to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.

-

Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.

-

Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved methyl linolelaidate.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid material is disturbed.

-

Dilute the supernatant with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated GC-FID or HPLC method to determine the concentration of methyl linolelaidate.

-

Prepare a calibration curve using standard solutions of methyl linolelaidate of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of methyl linolelaidate in the original supernatant based on the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Workflow for determining the solubility of methyl linolelaidate.

Stability of Methyl Linolelaidate

The stability of methyl linolelaidate is a critical factor, particularly for its use in formulations and as an analytical standard. The presence of two double bonds in its structure makes it susceptible to degradation through oxidation and isomerization, which can be accelerated by factors such as temperature, light, and the presence of oxygen.

Oxidative Stability

Methyl linolelaidate is prone to autoxidation, a free-radical chain reaction involving the reaction of the double bonds with atmospheric oxygen. This process leads to the formation of hydroperoxides as primary oxidation products, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds. These degradation products can alter the physical and chemical properties of the substance.

The trans configuration of the double bonds in methyl linolelaidate provides a greater degree of oxidative stability compared to its cis isomer, methyl linoleate. This is attributed to the more linear and stable structure of the trans isomer.

Thermal Stability

Elevated temperatures can accelerate the rate of oxidation and other degradation reactions. Thermal stress can lead to the decomposition of methyl linolelaidate, resulting in the formation of various degradation products.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can also promote the degradation of methyl linolelaidate. Photolytic reactions can initiate and propagate the free-radical chain reactions of oxidation.

Experimental Protocols for Stability Testing

3.4.1. Accelerated Oxidation Stability Testing (Rancimat Method)

The Rancimat method is a widely used accelerated aging test to determine the oxidation stability of fats, oils, and fatty acid methyl esters. The method is standardized by organizations such as AOCS (Cd 12b-92) and ISO (6886).

Principle: A stream of purified air is passed through the sample, which is held at a constant elevated temperature (e.g., 110 °C). The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the formation of volatile acids, and the time taken to reach this point is known as the induction period or Oil Stability Index (OSI). A longer induction period indicates greater oxidative stability.

Procedure:

-

Sample Preparation: Weigh a specified amount of methyl linolelaidate (typically 3 g) into a reaction vessel.

-

Instrument Setup: Place the reaction vessel in the Rancimat heating block, which is maintained at a constant temperature (e.g., 110 °C).

-

Airflow: Pass a constant stream of purified air (e.g., 20 L/h) through the sample.

-

Detection: The volatile oxidation products are bubbled through a measuring vessel containing deionized water, and the conductivity is continuously monitored.

-

Determination of Induction Period: The induction period is the time from the start of the measurement until the conductivity begins to increase rapidly.

References

Spectral Analysis of Methyl Linolelaidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for methyl linolelaidate, the methyl ester of linolelaidic acid (the trans,trans-isomer of linoleic acid). This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of methyl linolelaidate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

-

Olefinic Protons (-CH=CH-): Protons attached to the double-bonded carbons are expected to appear in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm. The coupling constants for trans protons are characteristically larger than for cis protons.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around 3.6-3.7 ppm.

-

Allylic Protons (=CH-CH₂-CH=): The methylene protons situated between the two double bonds are expected to produce a signal around 2.2 ppm.

-

Methylene Protons (-CH₂-): The aliphatic methylene protons of the fatty acid chain will generate a complex set of signals in the upfield region, typically between 1.2 and 1.6 ppm.

-

Terminal Methyl Protons (-CH₃): A triplet corresponding to the terminal methyl group of the fatty acid chain is expected at approximately 0.9 ppm.

A representative ¹H NMR spectrum for a similar compound, methyl 9(E),11(E)-octadecadienoate, shows characteristic shifts for the olefinic protons at 5.59 ppm and 6.03 ppm, and for the allylic protons at 2.20 ppm.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl Linolelaidate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Terminal -CH₃ | ~ 0.9 | Triplet |

| Aliphatic -CH₂- | ~ 1.2 - 1.6 | Multiplet |

| Allylic =CH-CH₂- | ~ 2.0 | Multiplet |

| Bis-allylic =CH-CH₂-CH= | ~ 2.2 | Triplet |

| α-carbonyl -CH₂- | ~ 2.3 | Triplet |

| Methoxy -OCH₃ | ~ 3.6 - 3.7 | Singlet |

| Olefinic -CH=CH- | ~ 5.0 - 6.5 | Multiplet |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shifts for Methyl Linoleate (cis,cis-isomer) for Comparison

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (C=O) | 174.13 |

| -OCH₃ | 51.35 |

| C-9, C-10, C-12, C-13 (Olefinic) | 128.01, 128.12, 130.03, 130.17 |

| C-2 | 34.13 |

| C-3 | 25.03 |

| Aliphatic Chain (-CH₂-) | 22.65 - 31.62 |

| C-18 (-CH₃) | 14.09 |

Data obtained from PubChem for the cis,cis-isomer, methyl linoleate.

For methyl linolelaidate, the chemical shifts of the olefinic carbons are expected to be slightly different from the cis-isomer due to the change in stereochemistry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key method for identifying functional groups. The IR spectrum of methyl linolelaidate is characterized by the following absorption bands:

-

C-H Stretching (Alkenyl): A peak just above 3000 cm⁻¹ is indicative of the C-H stretching of the double bonds.

-

C-H Stretching (Alkyl): Strong absorptions in the range of 2850-2960 cm⁻¹ are due to the C-H stretching of the aliphatic chain.

-

C=O Stretching (Ester): A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group of the methyl ester.

-

C=C Stretching: A weaker absorption around 1650 cm⁻¹ corresponds to the carbon-carbon double bond stretching.

-

trans-C-H Bending (Out-of-plane): A distinct and diagnostically important sharp absorption band is expected in the region of 960-970 cm⁻¹. This peak is characteristic of the out-of-plane bending of C-H bonds on a trans-disubstituted double bond and is a key feature to distinguish it from its cis-isomer.[2]

-

C-O Stretching (Ester): Absorptions in the 1170-1250 cm⁻¹ region are due to the C-O stretching of the ester group.

Table 3: Key IR Absorption Bands for Methyl Linolelaidate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | > 3000 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Ester) | ~ 1740 | Strong, Sharp |

| C=C Stretch | ~ 1650 | Weak to Medium |

| trans C-H Bend | 960 - 970 | Strong, Sharp |

| C-O Stretch (Ester) | 1170 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For methyl linolelaidate, Electron Ionization (EI) is a common technique.

The mass spectrum of methyl linolelaidate is expected to show a molecular ion peak [M]⁺ at m/z 294. The fragmentation pattern will be complex due to the long hydrocarbon chain and the presence of double bonds. Key fragments observed in the GC-MS data from PubChem include ions at m/z 67, 81, and 95, which are common fragments for unsaturated fatty acid methyl esters.[3] A prominent peak at m/z 294 corresponding to the molecular ion has also been observed.[3]

Table 4: Significant Fragments in the Mass Spectrum of Methyl Linolelaidate

| m/z | Relative Intensity | Possible Fragment |

| 294 | Present | [M]⁺ |

| 95 | High | C₇H₁₁⁺ |

| 81 | High | C₆H₉⁺ |

| 67 | High | C₅H₇⁺ |

| 55 | High | C₄H₇⁺ |

Data obtained from PubChem.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of fatty acid methyl esters like methyl linolelaidate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of methyl linolelaidate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: A standard carbon experiment with proton decoupling is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small drop of the neat liquid sample is placed directly on the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the methyl linolelaidate sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A polar capillary column (e.g., a cyano-substituted column) is often used for the separation of fatty acid methyl ester isomers.

-

Injector: Split/splitless injector, typically at a temperature of 250°C.

-

Oven Program: A temperature gradient is used to elute the compounds, for example, starting at 100°C and ramping up to 240°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: Typically from m/z 40 to 500.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of methyl linolelaidate.

Signaling and Metabolic Pathways

Linoleic acid and its isomers are precursors to a variety of signaling molecules involved in inflammation and other physiological processes. While the specific signaling pathways of methyl linolelaidate are less studied than its cis-isomer, it is known that trans fatty acids can be incorporated into cell membranes and can influence cellular signaling. The metabolism of linoleic acid involves desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids. It is also a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the formation of eicosanoids. The metabolism of elaidic acid, a trans-monounsaturated fatty acid, has been shown to impact lipid metabolism in liver cells.[4]

The diagram below illustrates a simplified overview of the metabolic fate of linoleic acid isomers.

References

- 1. aocs.org [aocs.org]

- 2. spectrometrics.com [spectrometrics.com]

- 3. Methyl linolelaidate | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]

An In-Depth Technical Guide on the Health Effects of Dietary Methyl Linolelaidate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the health effects of dietary methyl linolelaidate is exceptionally scarce. Therefore, this guide synthesizes information on the most closely related compound, linolelaidic acid (the free fatty acid form), to provide potential insights. It is crucial to recognize that the esterification of linolelaidic acid to methyl linolelaidate may alter its bioavailability, metabolism, and physiological effects. The information presented herein should be interpreted with this significant caveat in mind.

Introduction

Methyl linolelaidate is the methyl ester of linolelaidic acid, a trans fatty acid isomer of linoleic acid. While the health implications of trans fatty acids, in general, have been extensively studied and are associated with adverse cardiovascular effects, specific research on the metabolic fate and health impact of dietary methyl linolelaidate is lacking[1][2]. This document aims to provide a comprehensive overview by extrapolating from data on linolelaidic acid, covering its metabolism, physiological and pathological effects, and influence on cellular signaling pathways.

Physicochemical Properties and Toxicological Profile

Methyl linolelaidate is a colorless to pale yellow liquid with a characteristic fatty odor[3]. It is soluble in organic solvents but has limited solubility in water[3]. Toxicological information from safety data sheets suggests that methyl linolelaidate is not classified as a hazardous substance and is considered to have low acute toxicity[4][5][6]. It is not found to be a skin or eye irritant, and no sensitizing effects are known[4]. Furthermore, it is not listed as a carcinogen by IARC, NTP, or OSHA[4].

Metabolism of Linolelaidic Acid (as a Proxy)

Upon ingestion, fatty acid methyl esters are presumed to be hydrolyzed by lipases in the gastrointestinal tract to release the free fatty acid and methanol. Therefore, dietary methyl linolelaidate would likely release linolelaidic acid, which would then be absorbed and enter metabolic pathways.

The metabolism of trans fatty acids like linolelaidic acid differs from their cis isomers. They are incorporated into cellular lipids, including phospholipids and triglycerides. However, their metabolism via desaturation and elongation pathways is less efficient compared to cis-polyunsaturated fatty acids. This can interfere with the metabolism of essential fatty acids like linoleic acid and alpha-linolenic acid[1].

Health Effects of Dietary Linolelaidic Acid

The consumption of trans fatty acids, primarily in the form of elaidic acid and linolelaidic acid from partially hydrogenated oils, has been consistently linked to an increased risk of cardiovascular disease[1][2][7].

Cardiovascular Effects

Observational and clinical studies have demonstrated that trans fatty acids adversely affect blood lipid profiles by increasing low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol, thereby increasing the total cholesterol to HDL cholesterol ratio, a strong predictor of cardiovascular disease risk[1][7][8].

Inflammation

Dietary trans fatty acids have been shown to promote inflammation. Studies have linked higher intake of trans fats to elevated levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[2].

Insulin Resistance and Diabetes

A high intake of trans fatty acids has been associated with an increased risk of type 2 diabetes, potentially through mechanisms involving increased insulin resistance[8].

Quantitative Data from In Vivo Studies (on Related Compounds)

Due to the absence of studies on methyl linolelaidate, the following table summarizes quantitative data from an animal study on linolelaidic acid (LEA) to illustrate potential effects.

| Parameter | Control Group | Elaidic Acid (EA) Group | Linoelaidic Acid (LEA) Group | Reference |

| LDL-c (mmol/L) | Data not provided | Significantly increased vs. control | Significantly increased vs. control | [9] |

| Total Cholesterol (TC) (mmol/L) | Data not provided | Significantly increased vs. control | Significantly increased vs. control | [9] |

| Liver Oxidative Stress | Baseline | Significantly increased vs. control | Significantly increased vs. control | [9] |

| Serum Oxidative Stress | Baseline | Significantly increased vs. control | Significantly increased vs. control | [9] |

| Liver TAG Accumulation | Baseline | Increased vs. control | Significantly promoted vs. EA | [9] |

| Serum TAG Accumulation | Baseline | Increased vs. control | Significantly promoted vs. EA | [9] |

| Inflammatory Signaling (NF-κB & MAPK) | Baseline | Stimulated | Significantly promoted vs. EA | [9] |

Table 1: Effects of Elaidic Acid and Linoelaidic Acid Gavage on Lipid Metabolism and Inflammation in Mice.[9]

Experimental Protocols (for Related Compounds)

The following provides a generalized experimental protocol for studying the effects of fatty acids in an animal model, adapted from literature on linolelaidic acid and other fatty acids.

Objective: To investigate the effects of dietary fatty acids on lipid metabolism and inflammation in a murine model.

Animal Model: Male C57BL/6J mice, 8 weeks old.

Dietary Groups:

-

Control Diet: Standard chow.

-

Elaidic Acid (EA) Diet: Control diet supplemented with 0.2 mg/g body weight of elaidic acid daily via oral gavage.

-

Linoelaidic Acid (LEA) Diet: Control diet supplemented with 0.2 mg/g body weight of linoelaidic acid daily via oral gavage.

Duration: 8 weeks.

Procedures:

-

Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for one week prior to the experiment.

-

Dietary Administration: The respective fatty acids are administered daily by oral gavage. Body weight and food intake are monitored weekly.

-

Sample Collection: At the end of the 8-week period, animals are fasted overnight. Blood is collected via cardiac puncture for serum lipid and inflammatory marker analysis. Liver and other tissues are harvested, weighed, and either fixed in formalin for histology or snap-frozen in liquid nitrogen for molecular analysis.

-

Biochemical Analysis: Serum levels of total cholesterol, LDL-c, HDL-c, and triglycerides are measured using enzymatic kits. Inflammatory markers (e.g., TNF-α, IL-6) are quantified using ELISA.

-

Histological Analysis: Formalin-fixed liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Sirius Red to evaluate fibrosis.

-

Gene Expression Analysis: RNA is extracted from frozen liver tissue, and the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) and inflammation (e.g., NF-κB, MAPK) is analyzed by quantitative real-time PCR (qPCR).

Signaling Pathways

While specific signaling pathways for methyl linolelaidate are not documented, trans fatty acids like linolelaidic acid are known to modulate several key pathways involved in inflammation and metabolism.

Pro-inflammatory Signaling